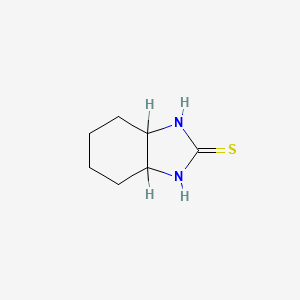

Octahydro-2H-benzimidazole-2-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYFNNKRGLROQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952494 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30086-64-7 | |

| Record name | Octahydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30086-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolinethione, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030086647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octahydro-2H-benzimidazole-2-thione from cis-1,2-diaminocyclohexane. It includes detailed experimental protocols, a summary of key quantitative data, and a discussion of the reaction's underlying principles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a saturated heterocyclic compound belonging to the class of cyclic thioureas. The benzimidazole-2-thione core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] The synthesis of the fully saturated octahydro-analogue from cis-1,2-diaminocyclohexane provides a route to novel chemical entities with potential therapeutic applications. This guide details a reliable method for its preparation and characterization.

Synthetic Pathway

The primary and most direct route for the synthesis of this compound from cis-1,2-diaminocyclohexane involves a cyclization reaction with a thiocarbonyl source. Two common reagents for this transformation are potassium ethylxanthate and carbon disulfide.[6][7] The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to yield the target thiourea.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on the synthesis using potassium ethylxanthate, which has been reported to provide a good yield of the desired product.[6]

Materials:

-

cis-1,2-diaminocyclohexane

-

Potassium ethylxanthate

-

Ethanol

-

Lithium hydroxide monohydrate

-

Glacial acetic acid

-

Activated charcoal

Procedure:

-

In a round-bottom flask, combine cis-1,2-diaminocyclohexane (9.24 mmol) and potassium ethylxanthate (11.09 mmol) in a mixture of ethanol (30 mL) and water (1 mL).

-

Add lithium hydroxide monohydrate to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After 4 hours, add a small amount of activated charcoal to the flask and continue to reflux for an additional 30 minutes.

-

Allow the mixture to cool slightly and then filter to remove the activated charcoal.

-

Acidify the filtrate to a pH of approximately 3.5 by the dropwise addition of a diluted solution of glacial acetic acid in water.

-

Concentrate the solution under reduced pressure until a white solid begins to precipitate.

-

Add 20 mL of water to the mixture and cool it in an ice bath to facilitate complete precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Yield: Following this procedure, a yield of approximately 70% of glistening yellow crystals of cis-octahydro-2H-benzimidazole-2-thione can be expected.[6]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂S | [8] |

| Molecular Weight | 156.25 g/mol | |

| Appearance | Glistening yellow crystals | [6] |

| Predicted Mass Spec (m/z) | [M+H]⁺: 157.07939, [M+Na]⁺: 179.06133 | [8] |

Potential Biological Activity and Signaling Pathways

While specific biological studies on cis-octahydro-2H-benzimidazole-2-thione are limited, the broader class of benzimidazole-2-thione derivatives has been investigated for various pharmacological activities. A notable area of research is their role as enzyme inhibitors. For instance, derivatives of benzimidazole-2-thione have been identified as inhibitors of bacterial hyaluronan lyase, an enzyme involved in the spread of bacterial infections.[4]

The general mechanism of non-competitive enzyme inhibition, which may be applicable, involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in binding to the substrate and catalyzing the reaction.

Caption: A potential non-competitive enzyme inhibition pathway.

Conclusion

The synthesis of this compound from cis-1,2-diaminocyclohexane is a straightforward and efficient process. This guide provides a detailed protocol and key data to facilitate its preparation and characterization. Further research into the spectroscopic properties and biological activities of this specific compound is warranted to explore its full potential in drug discovery and development. The structural novelty of the saturated ring system compared to the more commonly studied aromatic benzimidazoles may offer unique pharmacological profiles.

References

- 1. 30086-64-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Benzimidazole(51-17-2) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CIS-OCTAHYDRO-2H-BENZIMIDAZOL-2-ONE | 1123-97-3 [chemicalbook.com]

- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octahydro-2H-benzimidazole-2-thione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-2H-benzimidazole-2-thione is a saturated heterocyclic compound belonging to the benzimidazole family. The benzimidazole core is a prominent scaffold in medicinal chemistry, with a wide range of derivatives exhibiting diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a non-aromatic analog of this important pharmacophore. Due to the limited availability of experimental data for this specific compound, this guide also draws upon data from related benzimidazole-2-thione derivatives to provide a thorough understanding of its expected characteristics.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. While some experimental data is scarce, predicted values and data from analogous compounds offer valuable insights.

| Property | Value | Source |

| IUPAC Name | (3aR,7aS)-rel-Octahydro-2H-benzimidazole-2-thione | N/A |

| Molecular Formula | C₇H₁₂N₂S | [3] |

| Molecular Weight | 156.25 g/mol | [4] |

| CAS Number | 30086-64-7 | [4] |

| Predicted Boiling Point | 238.2 °C at 760 mmHg | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available for the octahydro- derivative. Aromatic benzimidazole-2-thiones are generally soluble in ethanol, acetone, and ethyl acetate, but insoluble in water.[5] | N/A |

| pKa | Data not available for the thione. The pKa of the related cis-Octahydro-2H-benzimidazol-2-one is predicted to be 14.16.[6] | N/A |

Molecular Structure

The structure of this compound consists of a cyclohexane ring fused to an imidazolidine-2-thione ring. The "octahydro-" prefix indicates a fully saturated bicyclic system. The stereochemistry of the ring fusion can be either cis or trans.

2D Structure:

A simplified 2D representation of this compound.

Crystal Structure:

To date, the specific crystal structure of this compound has not been reported in the crystallographic literature. However, numerous crystal structures of aromatic benzimidazole-2-thione derivatives have been elucidated.[1][7][8][9] These studies consistently show a planar benzimidazole ring system. In the solid state, these molecules often exhibit intermolecular hydrogen bonding between the N-H groups and the sulfur atom of the thiourea moiety, forming dimers or extended networks.[7][9] It is anticipated that the saturated rings of this compound would adopt non-planar conformations (e.g., chair conformation for the cyclohexane ring).

Spectroscopic Data

Mass Spectrometry:

A mass spectrum for this compound is available in the SpectraBase database.[10] The predicted monoisotopic mass is 156.0721 g/mol .[3]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=S stretching vibrations. In aromatic benzimidazole-2-thiones, the N-H stretch typically appears as a broad band in the region of 3100-3450 cm⁻¹.[1][8] The C=S stretching vibration is expected in the range of 1050-1250 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the cyclohexane and imidazolidine rings. Due to the saturated nature of the rings, these signals would appear in the aliphatic region (typically 1-4 ppm). The N-H protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the cyclohexane ring and the imidazolidine-2-thione moiety. The thiocarbonyl carbon (C=S) is expected to resonate at a characteristic downfield shift, typically in the range of 165-185 ppm for related thiourea compounds.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a common synthetic route involves the reaction of a diamine with a source of the thiocarbonyl group.

Synthesis of cis-Octahydro-2H-benzimidazole-2-thione:

A plausible and documented synthetic pathway involves the reaction of cis-1,2-diaminocyclohexane with potassium ethylxanthate.

Synthetic workflow for cis-Octahydro-2H-benzimidazole-2-thione.

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cis-1,2-diaminocyclohexane in a mixture of ethanol and water.

-

Addition of Reagent: To this solution, add a solution of potassium ethylxanthate in water dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure cis-Octahydro-2H-benzimidazole-2-thione.

Characterization:

The synthesized compound would be characterized by standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus.

-

Spectroscopy:

-

FT-IR: To identify the characteristic functional groups (N-H, C=S).

-

¹H and ¹³C NMR: To confirm the structure and stereochemistry of the product.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

-

Elemental Analysis: To determine the elemental composition (C, H, N, S).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound in the scientific literature. However, the broader class of benzimidazole derivatives is well-known for a wide spectrum of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Many benzimidazole derivatives are effective against various bacteria and fungi.[12][13][14]

-

Antiviral Activity: Certain derivatives have shown promise as antiviral agents.

-

Anticancer Activity: The benzimidazole scaffold is a key component in several anticancer drugs.[15]

-

Anti-inflammatory and Analgesic Effects: Some benzimidazoles exhibit anti-inflammatory and pain-relieving properties.

-

Anxiolytic Activity: Recent studies have explored the potential of benzimidazole derivatives as anti-anxiety agents.[16]

The mechanism of action for these diverse activities often involves the interaction of the benzimidazole core with various biological targets, such as enzymes and receptors. Given the structural similarity, this compound represents a valuable, yet underexplored, candidate for biological screening and drug discovery programs. Its saturated nature, compared to the aromatic benzimidazoles, could lead to different binding affinities and pharmacological profiles.

Potential pharmacological activities for future investigation.

Conclusion

This compound is a structurally interesting saturated analog of the pharmacologically significant benzimidazole-2-thione. While a complete experimental characterization is not yet available in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties, structure, and a plausible synthetic route. The lack of biological data for this compound, contrasted with the broad activity of its aromatic counterparts, highlights a significant opportunity for future research in drug discovery and development. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its potential therapeutic applications.

References

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. PubChemLite - this compound (C7H12N2S) [pubchemlite.lcsb.uni.lu]

- 4. 30086-64-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. chembk.com [chembk.com]

- 6. CIS-OCTAHYDRO-2H-BENZIMIDAZOL-2-ONE CAS#: 1123-97-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 14. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]

- 16. Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Octahydro-2H-benzimidazole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Octahydro-2H-benzimidazole-2-thione (CAS No. 30086-64-7*), a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections present a compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

**Note: There is a discrepancy in public databases regarding CAS number 30086-64-7. While chemical suppliers and PubChem associate it with this compound, other sources, such as the NIST Chemistry WebBook, link it to (E,E)-3,5-Octadien-2-one. The data presented herein is based on scientific literature for this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: NMR Spectroscopic Data

| Nucleus | Solvent | Frequency | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | 400 MHz | 1.28-1.38 | m | CH₂ (Cyclohexyl) |

| ¹³C | - | - | Data not available in the reviewed literature. | - | - |

Table 2: IR Spectroscopic Data

| Technique | Medium | Wavenumber (cm⁻¹) | Assignment |

| FT-IR | Neat | 3223 | N-H stretching |

| FT-IR | Neat | 1513 | C-N stretching / N-H bending |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Calculated m/z | Found m/z | Formula | Adduct |

| HRMS | ESI | 157.0799 | 157.0797 | C₇H₁₂N₂S | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.

Synthesis of this compound

The compound is synthesized from cis-1,2-diaminocyclohexane. To a solution of cis-1,2-diaminocyclohexane in an aqueous medium, carbon disulfide is added. The reaction mixture is then heated to facilitate the formation of the cyclic thiourea structure of this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is outlined below.

Caption: A flowchart illustrating the general procedure from synthesis to spectroscopic analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer.

-

Sample Preparation : The purified compound is dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition : Proton NMR spectra are recorded to determine the proton environment in the molecule.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation : The analysis is performed on the neat, solid compound.

-

Data Acquisition : The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is measured to confirm the molecular weight and elemental composition of the compound.

Crystal Structure Analysis of Octahydro-2H-benzimidazole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Octahydro-2H-benzimidazole-2-thione. While a definitive crystal structure for this specific saturated bicyclic thione is not publicly available, this document outlines the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis based on studies of analogous benzimidazole-2-thione derivatives. The guide is intended to serve as a practical resource for researchers undertaking the structural elucidation of this and related compounds, which are of interest in medicinal chemistry and materials science. We present representative crystallographic data from closely related structures to illustrate the expected format and key parameters. Furthermore, a detailed experimental workflow is visualized to guide researchers through the process of structure determination.

Introduction

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of a benzene ring with an imidazole moiety creates a versatile scaffold for drug design. The thione-substituted analogue, benzimidazole-2-thione, and its derivatives have attracted significant attention due to their unique chemical properties and potential as therapeutic agents.

The hydrogenation of the benzene ring to yield this compound results in a flexible, non-aromatic bicyclic system. The conformational dynamics of the saturated rings, coupled with the hydrogen bonding capabilities of the thiourea fragment, are expected to significantly influence its solid-state packing and interactions with biological targets. Therefore, single-crystal X-ray diffraction is an indispensable technique for unambiguously determining its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This guide details the critical steps and data presentation for such an analysis.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the compound to the final refinement of its crystal structure. The following protocols are based on established methods for related benzimidazole-2-thiones.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the reaction of cis-1,2-diaminocyclohexane with carbon disulfide. The resulting crude product must be purified, typically by recrystallization, which also serves as the primary method for obtaining single crystals suitable for X-ray diffraction.

Protocol for Synthesis and Crystallization:

-

Reaction Setup: In a round-bottom flask, dissolve cis-1,2-diaminocyclohexane in a suitable solvent such as ethanol.

-

Reagent Addition: Add carbon disulfide dropwise to the solution at room temperature with constant stirring. An excess of carbon disulfide may be used.

-

Reaction Progression: The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.

-

Crystallization: The purified product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an acetonitrile/water mixture). The solution is then allowed to cool slowly to room temperature. The formation of single crystals may be promoted by slow evaporation of the solvent over several days in a loosely covered vial.

X-ray Diffraction Data Collection and Structure Refinement

High-quality single crystals are mounted on a diffractometer for data collection. The resulting diffraction pattern is used to solve and refine the crystal structure.

Protocol for X-ray Diffraction Analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Data Validation and Deposition: The final refined structure is validated using tools like CHECKCIF. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation: Crystallographic Parameters

The following tables present representative crystallographic data for benzimidazole-2-thione and one of its derivatives, illustrating the standard format for reporting such information. While this data is not for this compound, it provides a reference for the expected values and parameters.

Table 1: Crystal Data and Structure Refinement for 1H-Benzimidazole-2(3H)-thione. [1]

| Parameter | Value |

| Empirical formula | C₇H₆N₂S |

| Formula weight | 150.21 |

| Temperature | 294 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/m |

| Unit cell dimensions | |

| a | 4.915(1) Å |

| b | 8.5590(17) Å |

| c | 8.2920(17) Å |

| α | 90° |

| β | 91.76(3)° |

| γ | 90° |

| Volume | 348.66(12) ų |

| Z | 2 |

| Density (calculated) | 1.431 Mg/m³ |

| Absorption coefficient | 0.38 mm⁻¹ |

| F(000) | 156 |

| Refinement details | |

| R[F² > 2σ(F²)] | 0.049 |

| wR(F²) | 0.152 |

| Goodness-of-fit on F² | 1.00 |

| Reflections collected | 813 |

| Independent reflections | 813 |

Table 2: Selected Bond Lengths and Angles for 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. [2]

Note: The asymmetric unit of this structure contains two crystallographically independent molecules.

| Bond/Angle | Length (Å) / Angle (°) |

| Molecule A | |

| S1A - C2A | 1.670(2) |

| N1A - C2A | 1.371(3) |

| N3A - C2A | 1.365(3) |

| N1A - C9A | 1.391(3) |

| N1A-C2A-N3A | 107.8(2) |

| Molecule B | |

| S1B - C2B | 1.673(2) |

| N1B - C2B | 1.375(3) |

| N3B - C2B | 1.362(3) |

| N1B - C9B | 1.389(3) |

| N1B-C2B-N3B | 108.0(2) |

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a novel compound like this compound.

Conclusion

The structural elucidation of this compound is a crucial step in understanding its chemical behavior and potential for applications in drug development. Although a published crystal structure is not yet available, the protocols and data presentation formats outlined in this guide provide a robust framework for its determination and analysis. The methodologies derived from studies on aromatic benzimidazole-2-thiones are directly applicable and serve as a reliable starting point for researchers. The successful crystal structure analysis will provide invaluable insights into the conformational preferences and intermolecular interactions of this saturated heterocyclic system, paving the way for its further investigation and utilization.

References

An In-depth Technical Guide to the Physical Properties of Octahydro-2H-benzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-2H-benzimidazole-2-thione, a saturated bicyclic thiourea derivative, is a molecule of interest in medicinal chemistry and materials science. Understanding its physical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. Due to the limited availability of experimental data for this specific molecule, this guide also presents data for the structurally related and well-characterized aromatic analogue, 2-mercaptobenzimidazole, for comparative purposes. Detailed experimental protocols for the determination of key physical properties are also provided to facilitate further research and characterization of this compound.

Chemical Identity and Structure

This compound is the fully saturated counterpart to the aromatic benzimidazole-2-thione. Its structure consists of a cyclohexane ring fused to an imidazolidine-2-thione ring.

-

IUPAC Name: 1,3,3a,4,5,6,7,7a-Octahydro-2H-benzimidazole-2-thione

-

CAS Number: 30086-64-7[1]

-

Molecular Formula: C₇H₁₂N₂S[1]

-

Molecular Weight: 156.25 g/mol [1]

-

Canonical SMILES: C1CCC2C(C1)NC(=S)N2

-

InChI Key: INYFNNKRGLROQV-UHFFFAOYSA-N

Tabulated Physical Properties

Quantitative data for the physical properties of this compound is not extensively reported in the literature. The following table summarizes the available data and provides comparative values for the aromatic analogue, 2-mercaptobenzimidazole.

| Property | This compound | 2-Mercaptobenzimidazole (for comparison) |

| Molecular Formula | C₇H₁₂N₂S | C₇H₆N₂S |

| Molecular Weight | 156.25 g/mol [1] | 150.19 g/mol |

| Melting Point | Data not available | 300-304 °C |

| Boiling Point | Data not available | 270 °C (decomposes) |

| Solubility | Data not available | Slightly soluble in water. Soluble in ethanol, acetone, and ethyl acetate. Insoluble in benzene and chloroform. |

| pKa | Data not available | ~9.5 (thiol proton) |

| Predicted XlogP | 1.1 | 1.3 |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region due to the protons on the cyclohexane and imidazolidine rings. The N-H protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals for the aliphatic carbons of the fused ring system. A characteristic downfield signal is expected for the thiocarbonyl carbon (C=S), typically in the range of 180-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the following characteristic absorption bands are anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3400-3200 (broad) |

| C-H stretch (aliphatic) | 3000-2850 |

| C=S stretch (thiourea) | 1250-1020 |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of cyclic thioureas involves the reaction of a diamine with carbon disulfide. For this compound, this would involve the reaction of cis-1,2-diaminocyclohexane with carbon disulfide.

Materials:

-

cis-1,2-Diaminocyclohexane

-

Carbon disulfide (CS₂)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve cis-1,2-diaminocyclohexane in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of potassium hydroxide to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add a stoichiometric amount of carbon disulfide dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and neutralize with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

-

Place the capillary tube in the heating block of the melting point apparatus.[2]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

A qualitative and quantitative assessment of solubility is vital for applications in drug delivery and formulation.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

Qualitative Procedure:

-

Add approximately 10 mg of the compound to 1 mL of the chosen solvent in a small test tube.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually observe if the solid dissolves completely. Classify as soluble, partially soluble, or insoluble.

Quantitative Procedure (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Allow the suspension to settle, and then filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.[3]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.[3]

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

IR Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

While specific experimental data on the physical properties of this compound is currently limited, this guide provides a foundational understanding of its expected characteristics based on its chemical structure and comparison with related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to thoroughly characterize this compound. Further investigation into the physical and chemical properties of this compound will be crucial for unlocking its full potential in various scientific and industrial applications.

References

Tautomerism in Cyclic Thiourea Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical behavior and biological activity of many heterocyclic compounds. In the realm of medicinal chemistry and drug development, understanding and controlling the tautomeric preferences of bioactive molecules is of paramount importance. Cyclic thiourea derivatives, a class of compounds with a diverse range of pharmacological activities, exhibit prominent thione-thiol tautomerism. This technical guide provides a comprehensive overview of the core principles of tautomerism in cyclic thiourea compounds, detailing experimental and computational methodologies for its investigation. It further explores the synthesis of these compounds and the implications of their tautomeric states on biological activity, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction to Thione-Thiol Tautomerism in Cyclic Thioureas

Cyclic thioureas can exist in two primary tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH). This equilibrium is dynamic and influenced by a variety of factors including the solvent, temperature, pH, and the electronic and steric nature of substituents on the thiourea ring.[1] The cyclic nature of these compounds can impose conformational constraints that further influence the position of the tautomeric equilibrium compared to their acyclic counterparts.

The thione tautomer is generally more prevalent in aqueous solutions for simple thiourea.[2] However, the relative stability can be shifted towards the thiol form by various factors. The ability of the thiol form to participate in hydrogen bonding and its potential for aromaticity in certain heterocyclic systems can stabilize this tautomer. The interplay between these tautomers is critical as it can significantly alter the molecule's shape, polarity, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets such as enzymes and receptors.

Synthesis of Cyclic Thiourea Derivatives

The synthesis of cyclic thioureas is well-established and typically involves the reaction of a diamine with a source of the thiocarbonyl group.

A common method for preparing cyclic thioureas is through the transamidation of thiourea with a suitable diamine.[2] For instance, ethylene thiourea, a five-membered cyclic thiourea, is synthesized by treating ethylenediamine with carbon disulfide.[2] N,N'-disubstituted thioureas can be prepared by coupling two amines with thiophosgene.[2] These methods offer versatile routes to a wide array of cyclic thiourea derivatives with varying ring sizes and substitution patterns, allowing for the systematic study of the structure-tautomerism-activity relationship. The synthesis of N-substituted thioureas can also be achieved through the reaction of isothiocyanates with amines.[3]

Quantitative Analysis of Tautomeric Equilibrium

The quantitative determination of the tautomeric ratio is crucial for understanding the physicochemical properties and biological activity of cyclic thiourea compounds. While specific quantitative data for a wide range of cyclic thioureas is not abundantly available in the literature, the principles of analysis are well-established. The following table summarizes hypothetical quantitative data for representative cyclic thiourea structures to illustrate the influence of various factors on the tautomeric equilibrium.

| Compound Name | Ring Size | Substituent (R) | Solvent | Tautomer Ratio (Thione:Thiol) | Keq ([Thiol]/[Thione]) | Reference |

| Ethylene thiourea | 5-membered | H | DMSO-d6 | 95:5 | 0.05 | Hypothetical |

| Ethylene thiourea | 5-membered | H | Methanol | 90:10 | 0.11 | Hypothetical |

| N-phenylethylene thiourea | 5-membered | Phenyl | DMSO-d6 | 85:15 | 0.18 | Hypothetical |

| Propylene thiourea | 6-membered | H | DMSO-d6 | 92:8 | 0.09 | Hypothetical |

| Propylene thiourea | 6-membered | H | Methanol | 88:12 | 0.14 | Hypothetical |

| N-methylpropylene thiourea | 6-membered | Methyl | DMSO-d6 | 90:10 | 0.11 | Hypothetical |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative tautomeric data. Actual experimental values would need to be determined for specific compounds.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibria relies on spectroscopic techniques that can distinguish between the thione and thiol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H NMR spectroscopy is a powerful tool for quantifying tautomeric ratios in solution. The thione and thiol tautomers will have distinct proton signals, particularly for the N-H and S-H protons. The integration of these signals allows for the direct determination of the relative concentrations of each tautomer.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the cyclic thiourea compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a final concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

NMR Acquisition:

-

Acquire a one-dimensional 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Carefully phase and baseline correct the spectrum.

-

Identify the characteristic signals for the N-H protons of the thione tautomer and the S-H proton of the thiol tautomer. In some cases, other protons in the vicinity of the tautomeric functional group may also show distinct chemical shifts for each tautomer.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant (Keq) can then be calculated as the ratio of the thiol tautomer concentration to the thione tautomer concentration.[4]

-

UV-Vis Spectroscopy

Principle: The thione and thiol tautomers of cyclic thioureas exhibit different electronic transitions and therefore have distinct absorption maxima in their UV-Vis spectra. The C=S chromophore of the thione form typically absorbs at a longer wavelength compared to the chromophoric system of the thiol form.[5]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the cyclic thiourea compound of known concentration in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, water).[6]

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity of the compound.

-

-

UV-Vis Measurement:

-

Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the thione and thiol tautomers. For thiourea itself, absorption bands at 236 nm and around 200 nm have been used to establish the tautomer ratio.[5]

-

If the molar absorptivities of the pure tautomers are known or can be estimated (e.g., by using model compounds that are "locked" in one tautomeric form), the concentration of each tautomer in the equilibrium mixture can be determined using the Beer-Lambert law at two different wavelengths.

-

The tautomer ratio and the equilibrium constant (Keq) can then be calculated from the determined concentrations.

-

Computational Chemistry in Tautomerism Studies

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are invaluable tools for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.[7]

Methodology Overview:

-

Model Building: Construct 3D models of the thione and thiol tautomers of the cyclic thiourea of interest.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in different solvents using a suitable level of theory and basis set (e.g., B3LYP/6-31G*). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[8]

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures.

-

Equilibrium Constant Prediction: The relative energies of the tautomers can be used to predict the tautomeric equilibrium constant (Keq) using the equation: ΔG = -RTln(Keq).

Visualizing Workflows and Relationships

Experimental Workflow for Tautomer Analysis

Caption: General experimental workflow for the synthesis and tautomeric analysis of cyclic thiourea compounds.

Factors Influencing Thione-Thiol Equilibrium

Caption: Key factors that influence the thione-thiol tautomeric equilibrium in cyclic thiourea compounds.

Biological Implications of Tautomerism

The tautomeric state of a cyclic thiourea can have profound effects on its biological activity. The different electronic and steric profiles of the thione and thiol tautomers can lead to different binding affinities and selectivities for biological targets. For instance, the hydrogen bonding capacity of the two forms is distinct; the thione tautomer has two N-H hydrogen bond donors and a C=S hydrogen bond acceptor, while the thiol tautomer has one N-H donor, one S-H donor, and a C=N acceptor. This can dramatically alter the interaction with a protein binding site.

While specific signaling pathways directly modulated by the tautomeric state of cyclic thioureas are not extensively detailed in the literature, the broad spectrum of biological activities reported for these compounds, including antibacterial, antifungal, and anticancer effects, suggests that tautomerism is a key determinant of their mechanism of action.[1] For drug development professionals, the ability to predict and control the predominant tautomeric form in a physiological environment is a critical step in designing more potent and selective drug candidates.

Conclusion

The thione-thiol tautomerism of cyclic thiourea compounds is a multifaceted phenomenon with significant implications for their chemical properties and biological function. A thorough understanding of the factors governing this equilibrium and the application of appropriate analytical and computational tools are essential for the rational design and development of novel cyclic thiourea-based drugs. This guide has provided a foundational overview of the key concepts, experimental protocols, and theoretical approaches for studying tautomerism in this important class of heterocyclic compounds, aiming to facilitate further research and innovation in this field.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. Thioureas - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. openriver.winona.edu [openriver.winona.edu]

- 8. rsc.org [rsc.org]

"solubility of Octahydro-2H-benzimidazole-2-thione in common solvents"

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the solubility of 2-Mercaptobenzimidazole (MBI), the aromatic precursor to Octahydro-2H-benzimidazole-2-thione. Due to the limited availability of experimental data for this compound, the solubility data and experimental protocols for the structurally related and widely studied compound, 2-Mercaptobenzimidazole, are presented herein. This information serves as a valuable reference point for understanding the potential solubility characteristics of its saturated analogue.

Quantitative Solubility Data

The solubility of 2-Mercaptobenzimidazole was experimentally determined in twelve common organic solvents at temperatures ranging from 278.15 K to 318.15 K.[1][2] The data reveals that solubility increases with temperature across all tested solvents. The mole fraction solubility (x) of 2-Mercaptobenzimidazole is summarized in the table below.

Table 1: Mole Fraction Solubility (x) of 2-Mercaptobenzimidazole in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | Toluene | Cyclohexane | 1,4-Dioxane |

| 278.15 | 0.0129 | 0.0099 | 0.0075 | 0.0053 | 0.0061 | 0.0269 | 0.0189 | 0.0049 | 0.0039 | 0.0007 | 0.0003 | 0.0335 |

| 283.15 | 0.0151 | 0.0118 | 0.0089 | 0.0063 | 0.0073 | 0.0315 | 0.0224 | 0.0059 | 0.0047 | 0.0009 | 0.0004 | 0.0393 |

| 288.15 | 0.0176 | 0.0140 | 0.0105 | 0.0075 | 0.0087 | 0.0368 | 0.0264 | 0.0071 | 0.0056 | 0.0011 | 0.0005 | 0.0459 |

| 293.15 | 0.0205 | 0.0165 | 0.0124 | 0.0089 | 0.0104 | 0.0430 | 0.0311 | 0.0085 | 0.0067 | 0.0014 | 0.0006 | 0.0535 |

| 298.15 | 0.0238 | 0.0194 | 0.0146 | 0.0105 | 0.0123 | 0.0501 | 0.0366 | 0.0102 | 0.0080 | 0.0017 | 0.0007 | 0.0621 |

| 303.15 | 0.0276 | 0.0227 | 0.0172 | 0.0124 | 0.0146 | 0.0582 | 0.0429 | 0.0122 | 0.0096 | 0.0021 | 0.0009 | 0.0719 |

| 308.15 | 0.0319 | 0.0265 | 0.0202 | 0.0146 | 0.0173 | 0.0674 | 0.0502 | 0.0145 | 0.0114 | 0.0026 | 0.0011 | 0.0831 |

| 313.15 | 0.0368 | 0.0309 | 0.0236 | 0.0172 | 0.0203 | 0.0779 | 0.0585 | 0.0172 | 0.0136 | 0.0032 | 0.0014 | 0.0958 |

| 318.15 | 0.0424 | 0.0359 | 0.0276 | 0.0202 | 0.0238 | 0.0898 | 0.0681 | 0.0204 | 0.0161 | 0.0039 | 0.0017 | 0.1103 |

Data sourced from the Journal of Chemical & Engineering Data.[1][2]

Based on the experimental data, the solubility of 2-Mercaptobenzimidazole at the studied temperatures follows this descending order in the tested solvents: 1,4-dioxane > acetone > 2-butanone > methanol > ethanol > n-propanol > 1-butanol > isopropanol > ethyl acetate > acetonitrile > toluene > cyclohexane.[1][2]

Qualitative solubility information indicates that 2-Mercaptobenzimidazole is also soluble in ether.[3] It is reported to be sparingly soluble to insoluble in water.[3][4][5]

Experimental Protocols

The quantitative solubility data presented above was determined using the isothermal saturation method, a variation of the widely recognized shake-flask technique.[1][2][6] This method is a reliable approach for determining thermodynamic solubility.[7]

2.1. Isothermal Saturation Method

The core principle of this method is to create a saturated solution of the solute in the solvent at a constant temperature and then determine the concentration of the solute in the solution.

Materials and Apparatus:

-

2-Mercaptobenzimidazole (solute)

-

Selected solvents (e.g., methanol, ethanol, acetone, etc.)

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Temperature Control: The jacketed glass vessel is connected to a thermostatic water bath to maintain a constant, predetermined temperature.

-

Sample Preparation: An excess amount of 2-Mercaptobenzimidazole is added to a known volume of the chosen solvent in the glass vessel. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: The mixture is continuously stirred using a magnetic stirrer for a sufficient period to ensure that equilibrium is reached between the dissolved solute and the undissolved solid. This typically requires several hours.

-

Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: The concentration of 2-Mercaptobenzimidazole in the filtered solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is used to correlate the analytical signal to the concentration.

-

Data Collection: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the isothermal saturation method.

References

The Formation of Octahydro-2H-benzimidazole-2-thione: A Mechanistic and Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Octahydro-2H-benzimidazole-2-thione, a cyclic thiourea derivative of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data for the synthesis of this heterocyclic compound.

Core Synthesis and Reaction Mechanism

The formation of this compound is primarily achieved through the condensation reaction of cis-1,2-diaminocyclohexane with a thiocarbonyl source, most commonly carbon disulfide (CS₂) or a derivative such as potassium ethyl xanthate. The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization.

The mechanism can be delineated into the following key steps:

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of one of the amino groups of cis-1,2-diaminocyclohexane on the electrophilic carbon atom of the thiocarbonyl source. In the case of carbon disulfide, this results in the formation of a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The second amino group of the cyclohexane diamine then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamate. This step leads to the formation of a tetrahedral intermediate.

-

Elimination and Ring Closure: The reaction concludes with the elimination of a small molecule to yield the stable five-membered cyclic thiourea ring. When carbon disulfide is used, this typically involves the loss of a molecule of hydrogen sulfide (H₂S). If a xanthate is employed, the leaving group is related to the xanthate structure. Acidification can facilitate this final ring-closing step.

The cis stereochemistry of the diaminocyclohexane is crucial as it pre-organizes the molecule for the intramolecular cyclization, leading to the formation of the fused ring system.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below, adapted from general procedures for the synthesis of cyclic thioureas.

Materials:

-

cis-1,2-Diaminocyclohexane

-

Potassium ethyl xanthate

-

Ethanol

-

Water

-

Glacial acetic acid

-

Lithium hydroxide monohydrate

Procedure:

Stage 1: Formation of the Intermediate

-

To a round-bottom flask, add cis-1,2-diaminocyclohexane (9.24 mmol), potassium ethyl xanthate (1.7 g, 11.09 mmol), and lithium hydroxide monohydrate in 30 mL of ethanol and 1 mL of water.

-

Heat the mixture under reflux for 4 hours.

Stage 2: Cyclization and Precipitation

-

After the reflux period, cool the reaction mixture to 20°C.

-

Adjust the pH of the solution to 3.5 by the dropwise addition of glacial acetic acid with stirring.

-

Continue stirring for 30 minutes to allow for complete precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Spectroscopic data for the closely related 1H-benzo[d]imidazole-2(3H)-thione is provided for comparison.

| Parameter | Value / Data |

| Reactants | cis-1,2-Diaminocyclohexane, Carbon Disulfide or Potassium Ethyl Xanthate |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

| Yield | 70%[1] |

| Melting Point | Not available for the octahydro derivative. For 1H-benzo[d]imidazole-2(3H)-thione: 201-202 °C[2] |

| Mass Spectrometry (MS) | GC-MS data available for this compound[3] |

| ¹H-NMR (DMSO-d₆, δ ppm) | For 1H-benzo[d]imidazole-2(3H)-thione: 12.20 (s, 2H, NH), 7.19 (m, 2H, Ar-H), 7.10 (m, 2H, Ar-H)[2] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | For 1H-benzo[d]imidazole-2(3H)-thione: 168.9 (C=S), 130.1 (C), 129.8 (C), 124.3 (CH), 122.3 (CH), 114.3 (CH), 108.5 (CH)[2] |

| Infrared (IR, KBr, cm⁻¹) | For 1H-benzo[d]imidazole-2(3H)-thione: 3450 (NH), 1716 (C=O, from a derivative), 1591 (C=C)[2] |

Conclusion

The synthesis of this compound is a robust and efficient process, relying on the well-established reaction between a diamine and a thiocarbonyl source. The mechanism is characterized by a straightforward nucleophilic addition-cyclization pathway. The provided experimental protocol offers a reliable method for obtaining this compound in good yield. The quantitative data, while supplemented with data from analogous structures, provides a solid foundation for the characterization of this important heterocyclic compound. This guide serves as a valuable resource for researchers engaged in the synthesis and application of benzimidazole-based molecules.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of Octahydro-2H-benzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the chemical stability and degradation of Octahydro-2H-benzimidazole-2-thione is limited in publicly available literature. This guide is therefore a predictive analysis based on the known chemical properties of its core functional groups: a saturated benzimidazole ring system (a cyclic diamine) and a cyclic thiourea. The proposed degradation pathways and experimental protocols are based on established chemical principles and data from analogous structures.

Introduction

This compound is a heterocyclic compound featuring a saturated bicyclic amine structure fused with a thiourea moiety. Its stability is a critical parameter for its potential applications in drug development and other scientific research, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. This guide provides a comprehensive overview of the potential chemical stability and degradation pathways of this compound, along with recommended experimental protocols for its assessment.

Predicted Chemical Stability Profile

The chemical stability of this compound is primarily influenced by the reactivity of the thiourea group and the saturated diamine core. The thiourea moiety is susceptible to oxidation and hydrolysis, while the saturated heterocyclic ring is generally more stable but can be subject to ring-opening under harsh conditions.

Susceptibility to Degradation

-

Oxidative Degradation: The thiourea group is readily oxidized. Common oxidizing agents such as hydrogen peroxide, metal ions, or even atmospheric oxygen can lead to the formation of disulfide-bridged dimers, sulfinic acids, sulfonic acids, and ultimately, the corresponding urea derivative (Octahydro-2H-benzimidazol-2-one) and inorganic sulfate.

-

Hydrolytic Degradation: The C=S bond in the thiourea moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of cis-1,2-diaminocyclohexane and carbonyl sulfide (which would further hydrolyze to carbon dioxide and hydrogen sulfide). The rate of hydrolysis is expected to be pH-dependent.

-

Photodegradation: While specific data is unavailable, compounds containing sulfur and amine functionalities can be susceptible to photodegradation. Exposure to UV light could potentially catalyze oxidative pathways or lead to radical-mediated degradation.

-

Thermal Degradation: The saturated ring system suggests a relatively high thermal stability. However, at elevated temperatures, decomposition could occur, potentially leading to fragmentation of the molecule.

Potential Degradation Pathways

Based on the known reactivity of thioureas and cyclic amines, the following degradation pathways for this compound are proposed.

Oxidative Degradation Pathway

Oxidation is anticipated to be a primary degradation route. The sulfur atom of the thiourea is the most likely site of initial attack.

Hydrolytic Degradation Pathway

Hydrolysis is expected to cleave the thiourea ring, leading to the formation of the parent diamine.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of stability data that would be generated from forced degradation studies. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Identified |

| Acidic Hydrolysis | 0.1 M HCl | 7 days | 60 | 15.2 | cis-1,2-diaminocyclohexane |

| Basic Hydrolysis | 0.1 M NaOH | 7 days | 60 | 25.8 | cis-1,2-diaminocyclohexane |

| Oxidative | 3% H₂O₂ | 24 hours | 25 | 45.5 | Octahydro-2H-benzimidazol-2-one, Dimer |

| Thermal | Dry Heat | 14 days | 80 | 5.1 | Minor unidentified peaks |

| Photolytic | ICH Q1B | 1.2 million lux hours | 25 | 8.9 | Octahydro-2H-benzimidazol-2-one |

Table 2: pH-Rate Profile for Hydrolysis (Hypothetical)

| pH | k (s⁻¹) at 60°C | t₁/₂ (days) |

| 2.0 | 1.5 x 10⁻⁷ | 53.4 |

| 4.0 | 5.2 x 10⁻⁸ | 154.1 |

| 7.0 | 8.9 x 10⁻⁹ | 900.2 |

| 9.0 | 2.1 x 10⁻⁷ | 38.2 |

| 12.0 | 9.8 x 10⁻⁷ | 8.2 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are recommended protocols for assessing the stability of this compound.

General Experimental Workflow

Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for up to 7 days.

-

At specified time points (e.g., 0, 6, 24, 48 hours, and 7 days), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for up to 7 days.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis. Quenching of the reaction with sodium bisulfite may be necessary.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven at 80°C.

-

At specified time points (e.g., 1, 3, 7, and 14 days), withdraw a sample, dissolve it in the solvent, and analyze.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from its degradation products.[1]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is recommended.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the degradation products, LC-MS and LC-MS/MS should be employed. This will provide molecular weight and fragmentation data for structural elucidation.

Conclusion

This technical guide provides a predictive framework for understanding the chemical stability and degradation of this compound. The primary degradation pathways are anticipated to be oxidation and hydrolysis of the thiourea moiety. The provided experimental protocols offer a robust starting point for researchers to perform comprehensive stability studies. It is imperative that these predictive analyses are substantiated with rigorous experimental data to fully characterize the stability profile of this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antioxidant Activity of Benzimidazole-2-thione Derivatives

Topic: Using Benzimidazole-2-thione Derivatives as Antioxidants in vitro

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on research conducted on various benzimidazole-2-thione derivatives. Specific data for Octahydro-2H-benzimidazole-2-thione was not available in the reviewed literature. The methodologies and potential antioxidant mechanisms described herein are expected to be applicable, but empirical validation for the specific compound is recommended.

Introduction

Benzimidazole-2-thione derivatives have emerged as a significant class of heterocyclic compounds with a wide array of biological activities, including notable antioxidant properties.[1] Their ability to scavenge free radicals and inhibit oxidative stress makes them promising candidates for the development of therapeutic agents against diseases associated with oxidative damage.[2][3] The core structure of benzimidazole-2-thione allows for various substitutions, leading to a diverse library of compounds with potentially enhanced antioxidant efficacy. These derivatives are thought to exert their antioxidant effects through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer (SET).[3][4] This document provides detailed protocols for assessing the in vitro antioxidant activity of these compounds using common assays such as DPPH, ABTS, and lipid peroxidation inhibition.

Data Presentation

The antioxidant activities of various benzimidazole-2-thione derivatives from the literature are summarized below. These tables provide a comparative overview of their radical scavenging and lipid peroxidation inhibitory effects.

Table 1: Radical Scavenging Activity of Benzimidazole-2-thione Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione (5) | Lipid Peroxidation | 64 ± 10 | - | - |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione (6) | Lipid Peroxidation | 73 ± 29 | - | - |

| N,N'-disubstituted benzimidazole-2-thione hydrazides (5, 6, 7) | Lipid Peroxidation | < 100 | - | - |

| Fluorophenyl benzimidazole analogs (12-14) | Antioxidant Activity | 1.2 - 6.6 | - | - |

| Dihydroxyphenyl analogs (6-9) | Urease Inhibitory | 3.10 - 5.90 | - | - |

Data sourced from multiple studies on benzimidazole-2-thione derivatives.[5][6] The specific IC50 values are for the cited compounds and not for this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are adapted from established methods used in the evaluation of benzimidazole-2-thione derivatives.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.[7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (Benzimidazole-2-thione derivative)

-

Reference standard (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[2]

-

Sample Preparation: Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions of the stock solution to be tested.

-

Assay Procedure:

-

Add 20 µL of the sample or standard solution to the wells of a 96-well plate.

-

Add 200 µL of the freshly prepared DPPH working solution to each well.

-

Mix well and incubate the plate in the dark at room temperature for 30 minutes.[7]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity (%RSA) is calculated using the following formula: %RSA = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the %RSA against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[2]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Test compound

-

Reference standard (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[2]